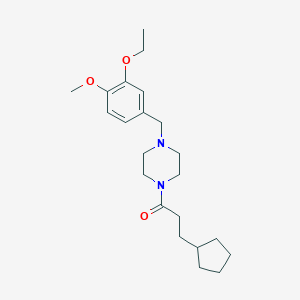
1-(3-Cyclopentylpropanoyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Cyclopentylpropanoyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine, commonly known as CPP-EMB, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. CPP-EMB belongs to the class of piperazine derivatives and has been shown to exhibit various pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mécanisme D'action
The exact mechanism of action of CPP-EMB is not fully understood, but it is believed to act on multiple targets in the central nervous system. CPP-EMB has been shown to modulate the activity of ion channels, including voltage-gated sodium channels and calcium channels, which are involved in the transmission of pain signals. CPP-EMB also acts on GABAergic neurotransmission, which is involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects
CPP-EMB has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that CPP-EMB inhibits the production of pro-inflammatory cytokines, including TNF-α and IL-1β, which are involved in the pathogenesis of inflammatory diseases. CPP-EMB has also been shown to reduce pain-related behavior in animal models of acute and chronic pain. In addition, CPP-EMB has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPP-EMB is its high purity and yield, which makes it suitable for further research and development. CPP-EMB has also been shown to exhibit a wide range of pharmacological properties, making it a versatile compound for studying various diseases and disorders. However, one of the limitations of CPP-EMB is its limited solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research and development of CPP-EMB. One potential area of research is the investigation of CPP-EMB for the treatment of neuropathic pain and anxiety disorders. In addition, further studies are needed to elucidate the exact mechanism of action of CPP-EMB and its potential targets in the central nervous system. Finally, the development of new analogs of CPP-EMB with improved pharmacological properties could lead to the discovery of novel therapeutics for various diseases and disorders.
Conclusion
In conclusion, CPP-EMB is a novel compound that exhibits various pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. The synthesis of CPP-EMB has been optimized to achieve high yields and purity, making it suitable for further research and development. CPP-EMB has been extensively studied for its potential therapeutic applications, and further research is needed to fully understand its mechanism of action and potential targets in the central nervous system. Overall, CPP-EMB represents a promising candidate for the development of novel therapeutics for various diseases and disorders.
Méthodes De Synthèse
The synthesis of CPP-EMB involves a series of chemical reactions. The starting material for the synthesis is 3-ethoxy-4-methoxybenzylamine, which undergoes a reaction with cyclopentanone to form 3-cyclopentylpropanone-4-(3-ethoxy-4-methoxybenzyl)imine. This intermediate compound is then reduced using sodium borohydride to produce CPP-EMB. The synthesis of CPP-EMB has been optimized to achieve high yields and purity, making it suitable for further research and development.
Applications De Recherche Scientifique
CPP-EMB has been extensively studied for its potential therapeutic applications. In vitro studies have shown that CPP-EMB exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing pain-related behavior. CPP-EMB has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. In addition, CPP-EMB has been investigated for its potential use in the treatment of neuropathic pain and anxiety disorders.
Propriétés
Formule moléculaire |
C22H34N2O3 |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
3-cyclopentyl-1-[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C22H34N2O3/c1-3-27-21-16-19(8-10-20(21)26-2)17-23-12-14-24(15-13-23)22(25)11-9-18-6-4-5-7-18/h8,10,16,18H,3-7,9,11-15,17H2,1-2H3 |
Clé InChI |
HXFMVHZYEZKATR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)CCC3CCCC3)OC |
SMILES canonique |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)CCC3CCCC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-[(4-Methylphenyl)sulfonyl]-1,4'-bipiperidine](/img/structure/B247390.png)

![1-Phenyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247402.png)
![1-Methyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247403.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247407.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247414.png)
![1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247417.png)





![4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B247436.png)
![2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247437.png)